Heptopargil
Overview
Description
Preparation Methods
Heptopargil can be synthesized through several synthetic routes. One common method involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with propargyl alcohol in the presence of a base to form the corresponding oxime . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Heptopargil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxime derivatives, while reduction produces amine derivatives .
Scientific Research Applications
Heptopargil has several scientific research applications:
Mechanism of Action
Heptopargil exerts its effects by stabilizing chlorophyll in plants, which enhances photosynthesis and promotes growth . The molecular targets include chlorophyll molecules and associated proteins involved in the photosynthetic pathway . The compound’s action involves binding to these targets and preventing their degradation, thereby maintaining higher chlorophyll levels in plants .
Comparison with Similar Compounds
Heptopargil is unique compared to other plant growth regulators due to its specific mechanism of action and chemical structure. Similar compounds include:
Gibberellic acid: A plant hormone that promotes growth by stimulating cell elongation and division.
Indole-3-acetic acid: Another plant hormone that regulates various aspects of plant growth and development.
Cytokinins: A class of plant hormones that promote cell division and growth.
This compound’s uniqueness lies in its ability to stabilize chlorophyll, which is not a common mechanism among other plant growth regulators .
Properties
IUPAC Name |
(Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3/b14-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOCQKYEVIJALB-KAMYIIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC#C)C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N\OCC#C)/C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73886-28-9 | |
Record name | Heptopargil [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073886289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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